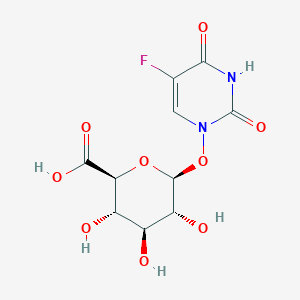
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a fluorinated pyrimidine ring and multiple hydroxyl groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated pyrimidine intermediate, which is then coupled with a sugar derivative under specific reaction conditions to form the final product. Key steps include:
Fluorination: Introduction of the fluorine atom into the pyrimidine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Glycosylation: Coupling of the fluorinated pyrimidine with a protected sugar derivative, often using Lewis acids like boron trifluoride etherate (BF3·OEt2) as catalysts.
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions, such as using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, Jones reagent.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: KOtBu, DMSO, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs, each with distinct chemical and biological properties.
科学研究应用
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used as an anticancer agent.
Zidovudine: An antiviral compound with a similar sugar-pyrimidine structure.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11FN2O9 |
|---|---|
分子量 |
322.20 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H11FN2O9/c11-2-1-13(10(20)12-7(2)17)22-9-5(16)3(14)4(15)6(21-9)8(18)19/h1,3-6,9,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,9-/m0/s1 |
InChI 键 |
AHJNITNGFCGPBC-VHBMUUDXSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F |
规范 SMILES |
C1=C(C(=O)NC(=O)N1OC2C(C(C(C(O2)C(=O)O)O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
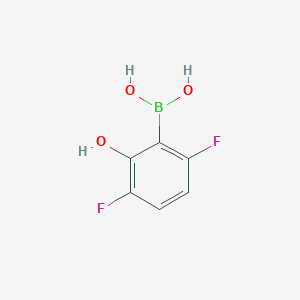
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
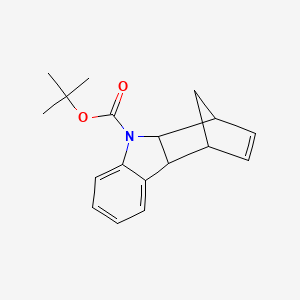
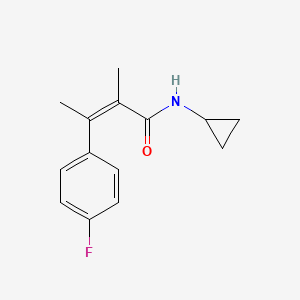
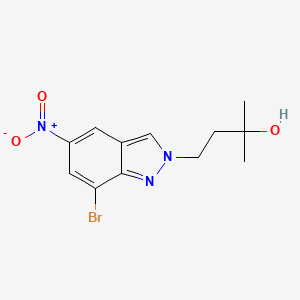
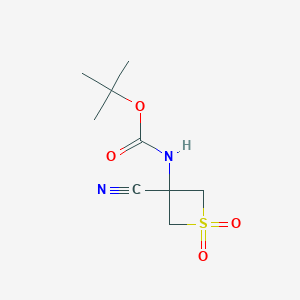
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)


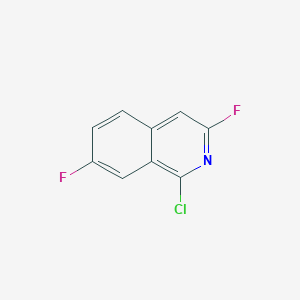
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)
